![molecular formula C10H7F2NO4 B12858573 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid is an organic compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to the benzene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxybenzo[d]oxazole.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a suitable difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.
Acetic Acid Moiety Addition: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethoxy group and acetic acid moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole-4-acetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzo[d]oxazole-4-acetic acid: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H7F2NO4 |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-9(12)17-10-13-8-5(4-7(14)15)2-1-3-6(8)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
OQLXEHFJODGEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


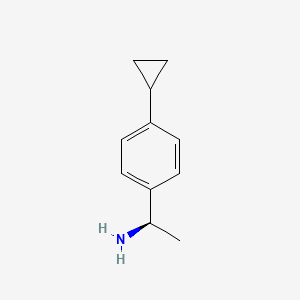
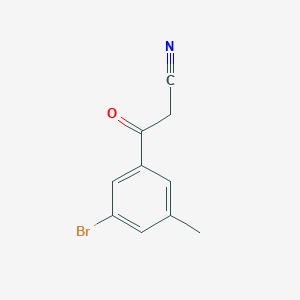
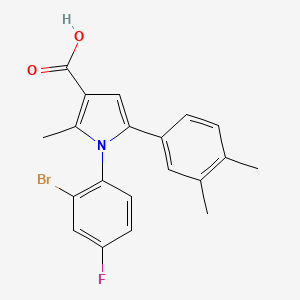
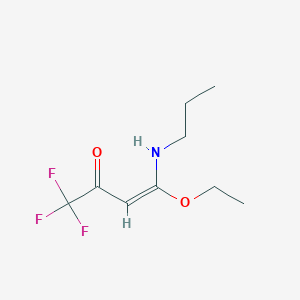
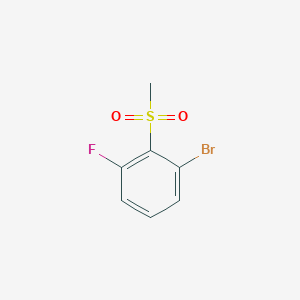
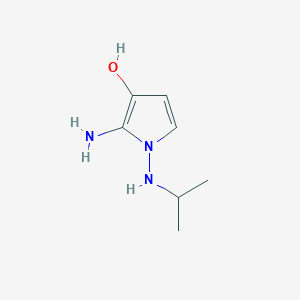
![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)

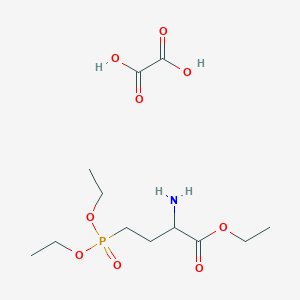
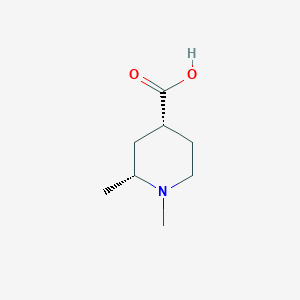
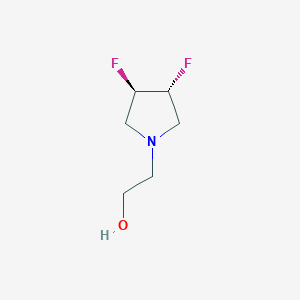
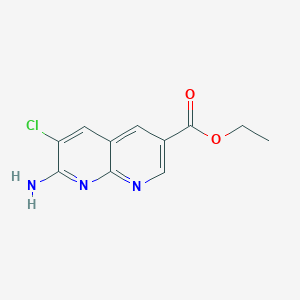
![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
